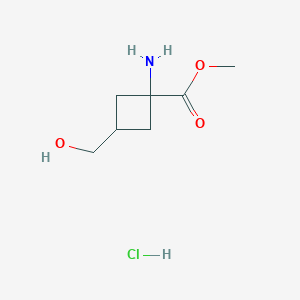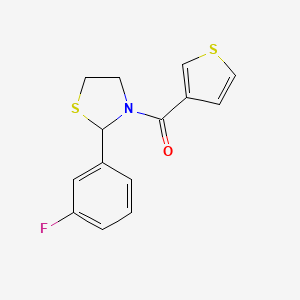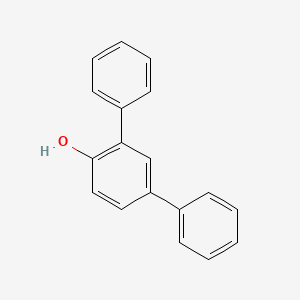![molecular formula C22H26N4O B2599352 N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-6-(3,4,5-TRIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE-3-CARBOXAMIDE CAS No. 1189966-08-2](/img/structure/B2599352.png)
N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-6-(3,4,5-TRIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-6-(3,4,5-TRIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE-3-CARBOXAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-6-(3,4,5-TRIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and pyridine rings, followed by their functionalization and coupling.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling Reactions: The final step involves coupling the pyrazole and pyridine rings with the isopropylphenylmethyl group through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-6-(3,4,5-TRIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-6-(3,4,5-TRIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-6-(3,4,5-TRIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(CHLORO)PHENYL]METHYL}-6-(3,4,5-TRIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE-3-CARBOXAMIDE
- N-{[4-(METHYL)PHENYL]METHYL}-6-(3,4,5-TRIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE-3-CARBOXAMIDE
Uniqueness
N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-6-(3,4,5-TRIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE-3-CARBOXAMIDE is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-14(2)19-8-6-18(7-9-19)12-24-22(27)20-10-11-21(23-13-20)26-17(5)15(3)16(4)25-26/h6-11,13-14H,12H2,1-5H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIARDNWBBWJTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2599269.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2599271.png)


![8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2599275.png)


![1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B2599282.png)
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2599283.png)


![3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2599287.png)

